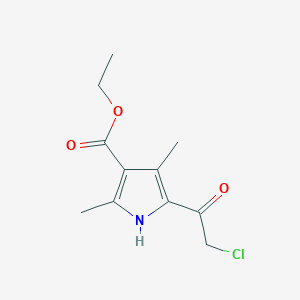![molecular formula C15H18N2O9 B1347629 [3,4-diacetyloxy-5-(2,4-dioxo-1H-pyrimidin-3-yl)oxolan-2-yl]methyl acetate CAS No. 29031-50-3](/img/structure/B1347629.png)
[3,4-diacetyloxy-5-(2,4-dioxo-1H-pyrimidin-3-yl)oxolan-2-yl]methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3,4-diacetyloxy-5-(2,4-dioxo-1H-pyrimidin-3-yl)oxolan-2-yl]methyl acetate (abbreviated as 3,4-DAPO) is a small organic compound that has been the subject of recent scientific research. It has been studied for its potential applications in medicine, biochemistry, and laboratory experiments.
Wissenschaftliche Forschungsanwendungen
[3,4-diacetyloxy-5-(2,4-dioxo-1H-pyrimidin-3-yl)oxolan-2-yl]methyl acetate has been studied for its potential applications in medicine, biochemistry, and laboratory experiments. In medicine, it has been studied for its potential to inhibit the growth of cancer cells. It has also been studied for its potential to inhibit the formation of amyloid-β plaques, which are associated with Alzheimer’s disease. In biochemistry, this compound has been studied for its potential to inhibit the activity of enzymes involved in lipid metabolism, such as fatty acid synthase and acetyl-CoA carboxylase. In laboratory experiments, this compound has been used as a substrate for enzyme assays and as a fluorescent probe for studying protein-protein interactions.
Wirkmechanismus
The mechanism of action of [3,4-diacetyloxy-5-(2,4-dioxo-1H-pyrimidin-3-yl)oxolan-2-yl]methyl acetate is not yet fully understood. However, it is believed that the compound works by inhibiting the activity of enzymes involved in lipid metabolism. This inhibition is thought to be due to the compound’s ability to bind to the active sites of these enzymes, thereby preventing the enzymes from catalyzing their reactions.
Biochemical and Physiological Effects
This compound has been studied for its potential to inhibit the growth of cancer cells. It has also been studied for its potential to inhibit the formation of amyloid-β plaques, which are associated with Alzheimer’s disease. In addition, this compound has been studied for its potential to inhibit the activity of enzymes involved in lipid metabolism, such as fatty acid synthase and acetyl-CoA carboxylase.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using [3,4-diacetyloxy-5-(2,4-dioxo-1H-pyrimidin-3-yl)oxolan-2-yl]methyl acetate in laboratory experiments include its low cost and ease of synthesis. Additionally, the compound is stable and can be stored for extended periods of time. The main limitation of using this compound in laboratory experiments is its lack of specificity. The compound is not highly selective and can bind to multiple enzymes, which can lead to unwanted side effects.
Zukünftige Richtungen
The future directions for [3,4-diacetyloxy-5-(2,4-dioxo-1H-pyrimidin-3-yl)oxolan-2-yl]methyl acetate research include further studies on its potential applications in medicine, biochemistry, and laboratory experiments. Additionally, further research is needed to understand the compound’s mechanism of action and to develop methods for increasing its specificity. Furthermore, there is a need for research on the long-term effects of this compound on cells and organisms. Finally, further studies are needed to explore the potential of this compound as a therapeutic agent.
Synthesemethoden
[3,4-diacetyloxy-5-(2,4-dioxo-1H-pyrimidin-3-yl)oxolan-2-yl]methyl acetate can be synthesized through a multi-step process. The first step involves the reaction of 5-amino-2,4-dioxopyrimidine with 2-acetoxy-3,4-diacetoxy-5-methyl-2-buten-1-ol. This reaction results in the formation of a diacetate intermediate, which is then reacted with acetic anhydride. This reaction produces a pyrazole intermediate, which is then reacted with methyl acetate to form this compound.
Eigenschaften
IUPAC Name |
[3,4-diacetyloxy-5-(2,4-dioxo-1H-pyrimidin-3-yl)oxolan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O9/c1-7(18)23-6-10-12(24-8(2)19)13(25-9(3)20)14(26-10)17-11(21)4-5-16-15(17)22/h4-5,10,12-14H,6H2,1-3H3,(H,16,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMXDJGOHBXBLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C(=O)C=CNC2=O)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10951635 |
Source


|
| Record name | 2-Hydroxy-3-(2,3,5-tri-O-acetylpentofuranosyl)pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10951635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29031-50-3 |
Source


|
| Record name | NSC127513 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127513 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxy-3-(2,3,5-tri-O-acetylpentofuranosyl)pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10951635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine](/img/structure/B1347552.png)











